molecular formula C9H10ClNO2 B3028378 (S)-isoindoline-1-carboxylic acid hydrochloride CAS No. 1965314-73-1

(S)-isoindoline-1-carboxylic acid hydrochloride

Cat. No. B3028378
CAS RN: 1965314-73-1
M. Wt: 199.63
InChI Key: KPMLOVZNYPOQII-QRPNPIFTSA-N
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Description

Isoindoline is a heterocyclic organic compound that contains a benzene ring fused to a piperidine ring. The term “isoindoline” usually refers to the parent compound, but it can also refer to any derivatives that maintain the core isoindoline structure. The “(S)” prefix indicates that this compound is a specific enantiomer, or spatial arrangement, of the isoindoline molecule . The “carboxylic acid” part suggests the presence of a carboxylic acid functional group (-COOH), and “hydrochloride” indicates that this compound forms a salt with hydrochloric acid .

Scientific Research Applications

Natural Products and Bioactivity

Isoindolin-1-one or 1-isoindolinone frameworks, closely related to (S)-isoindoline-1-carboxylic acid hydrochloride, are found in a range of naturally occurring compounds with diverse biological activities. These frameworks have shown therapeutic potential for various chronic diseases, with recent advancements in synthetic methods enhancing the scope of 1-isoindolinone chemistry. This has broadened the possibilities for medicinal chemistry applications, particularly in the development of new drugs and therapeutic agents (Upadhyay et al., 2020).

Catalytic Applications

(S)-Isoindoline-1-carboxylic acid hydrochloride derivatives have been employed as catalysts in oxidative reactions, demonstrating efficiency and selectivity. For instance, iron(III) complexes of isoindoline have been used to catalyze the oxidative decarboxylation and deamination of amino acids, leading to the formation of ethylene or carbonyl compounds. This showcases the compound's utility in facilitating environmentally friendly chemical transformations (Lakk-Bogáth et al., 2015).

Synthesis of Complex Molecules

The compound plays a crucial role in the synthesis of complex molecules such as tetrabenzoporphins and isoindologens, which are important in fields like material science and photodynamic therapy. For example, reactions involving isoindoline hydrochloride have led to the synthesis of zinc tetrabenzoporphin and zinc meso-tetraphenyltetrabenzoporphin, highlighting its versatility in organic synthesis (Kopranenkov et al., 1985).

Green Chemistry and Sustainable Synthesis

(S)-Isoindoline-1-carboxylic acid hydrochloride derivatives have also been explored in the context of green chemistry. The water extract of onion peel ash, for example, has been utilized as a green catalytic system for the synthesis of isoindoline-1,3-dione derivatives, emphasizing the compound's role in promoting sustainable chemical practices (Journal et al., 2019).

properties

IUPAC Name

(1S)-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOVZNYPOQII-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2[C@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-isoindoline-1-carboxylic acid hydrochloride

CAS RN

1965314-73-1
Record name 1H-Isoindole-1-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965314-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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